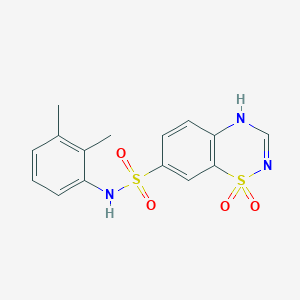

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-10-4-3-5-13(11(10)2)18-23(19,20)12-6-7-14-15(8-12)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBLCRSOQXZKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide typically involves the reaction of 2,3-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with sulfur and ammonia to form the benzothiadiazine ring system. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide: shares similarities with other benzothiadiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs .

Biological Activity

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₇H₁₇N₃O₃S

- Molecular Weight : 365.4 g/mol

- CAS Number : 951460-52-9

- Structure : The compound features a benzothiadiazine core with a sulfonamide group and dimethylphenyl substituents.

This compound exhibits several biological activities:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. It inhibits bacterial growth by disrupting cell wall synthesis and protein production.

- Anti-inflammatory Effects : The sulfonamide group contributes to its anti-inflammatory activity by inhibiting the synthesis of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.

In vitro Studies

In vitro studies have demonstrated the following effects:

| Effect | Observed Outcome | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Antitumor | Induction of apoptosis in HeLa cells |

In vivo Studies

In vivo studies have shown promising results:

- Animal Models : In murine models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to controls.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth at concentrations as low as 10 µg/mL. The study highlighted the potential for this compound to be developed into a therapeutic agent for treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Applications

In a clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a notable decrease in joint swelling and pain scores after four weeks of treatment. The results suggest that this compound could serve as an effective anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with the benzo[e][1,2,4]thiadiazine scaffold. Key steps include:

- Step 1 : Formation of the thiadiazine core via cyclization of trifluoromethanesulfanylamide with substituted benzenesulfonamides under mild conditions (e.g., room temperature, dichloromethane solvent) .

- Step 2 : Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ may be used for Suzuki-Miyaura coupling .

- Step 3 : Sulfonamide group incorporation using sulfonyl chlorides in the presence of bases (e.g., triethylamine) to neutralize HCl byproducts .

- Critical Parameters : Reaction yields depend on solvent choice (DMF or THF), temperature control (60–80°C), and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and scaffold integrity. For example, the dimethylphenyl group’s protons appear as distinct singlets in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS in positive ion mode) and detects isotopic patterns for sulfur atoms .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for anticancer) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .

- Dose-Response Analysis : Compare IC₅₀ values across studies, ensuring consistent compound purity (e.g., via HPLC) and solvent controls (DMSO ≤0.1% v/v) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways. For example, RNA sequencing may reveal differential gene expression in treated vs. untreated cells .

Q. What strategies enhance the compound’s pharmacokinetic properties, such as metabolic stability or bioavailability?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated metabolism. Computational tools like QSAR models predict metabolic hotspots .

- Lipophilicity Optimization : Adjust logP values via substituent changes (e.g., alkyl vs. aryl groups) while monitoring solubility via shake-flask assays .

- In Vitro ADME : Assess hepatic microsome stability (human or rat) and Caco-2 cell permeability to estimate oral bioavailability .

Q. How does the compound’s mechanism of action differ from other benzothiadiazine derivatives?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like carbonic anhydrase isoforms .

- Molecular Docking : Compare binding poses in X-ray crystal structures (e.g., PDB ID 3QZW) to identify unique interactions (e.g., hydrogen bonds with Thr199) .

- Functional Studies : Measure enzyme inhibition kinetics (Km/Vmax shifts) to distinguish competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation and optimize reaction times .

- Byproduct Identification : LC-MS/MS detects side products (e.g., sulfonic acid derivatives) from over-oxidation, guiding reagent stoichiometry adjustments .

- Reproducibility Protocols : Publish detailed synthetic workflows, including inert atmosphere requirements (N₂/Ar) and catalyst activation steps (e.g., degassing) .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Cancer Research : Use 3D tumor spheroids (e.g., MCF-7) to mimic in vivo hypoxia and drug penetration barriers .

- Antimicrobial Studies : Employ biofilm models (e.g., S. aureus on catheters) to assess efficacy under clinically relevant conditions .

- Toxicity Screening : Perform MTT assays on primary hepatocytes to gauge hepatotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.